molecular formula C18H22N2 B1650267 ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine CAS No. 116169-52-9

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine

Cat. No.: B1650267
CAS No.: 116169-52-9
M. Wt: 266.4
InChI Key: KAXQIIGCHQPXCF-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis of derivatives and their use in catalysis represent significant research interests. For example, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives through refluxing benzotriazole with different substituted aldehydes has been reported, with these compounds showing variable antimicrobial activities (D. Visagaperumal et al., 2010). Similarly, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles with catalytic applications in various reactions (Gavin W. Roffe et al., 2016).

Antimicrobial and Anticonvulsant Activities

Compounds related to “((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine” have been evaluated for their antimicrobial and anticonvulsant activities. For instance, novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions with substituted aryl aldehydes/ketones showed promising anticonvulsant activity (S. Pandey & R. Srivastava, 2011). Additionally, benzimidazole derivatives, known for their medicinal significance, have been synthesized from reactions of o-phenylenediamine with amino acids, displaying marked antimicrobial potency (O. Ajani et al., 2016).

Neuroleptic Properties and DNA Cleavage

Investigations into the neuroleptic properties of certain benzamide derivatives, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), have shown potent and long-lasting effects compared to classical neuroleptics, indicating their potential in psychosis treatment (S. Usuda et al., 2004). Additionally, Fe(II) complexes based on pentadentate and tetradentate ligands have been characterized for their solution chemistry and potential in DNA cleavage, contributing to the understanding of metalloenzyme mimics (Apparao Draksharapu et al., 2012).

Properties

IUPAC Name

[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQIIGCHQPXCF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185077
Record name 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-52-9
Record name 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116169-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 2
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 3
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 4
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 5
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 6
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.